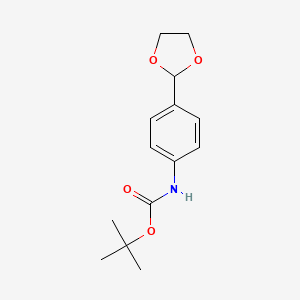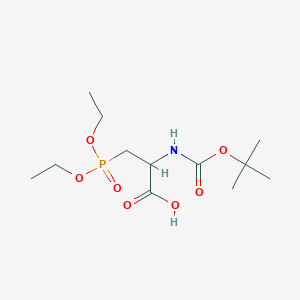
(3-Aminopiperidin-1-yl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride is a chemical compound with the molecular formula C12H15FN2O•HCl and a molecular weight of 258.72 . It is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted with a fluorobenzoyl group and an amine group .
Preparation Methods
The synthesis of 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via an acylation reaction using 4-fluorobenzoyl chloride.
Amination: The amine group is introduced through a substitution reaction, often using ammonia or an amine derivative.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins or enzymes, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Fluorobenzoyl)piperidin-3-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-fluorobenzoyl)piperidin-4-amine hydrochloride: This compound has a similar structure but with the fluorobenzoyl group at a different position on the piperidine ring.
1-(4-chlorobenzoyl)piperidin-3-amine hydrochloride: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with target molecules.
The uniqueness of 1-(4-fluorobenzoyl)piperidin-3-amine hydrochloride lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its binding affinity and selectivity for certain molecular targets .
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C12H15FN2O/c13-10-5-3-9(4-6-10)12(16)15-7-1-2-11(14)8-15/h3-6,11H,1-2,7-8,14H2 |
InChI Key |
VIUSVTOXZSTKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)




![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)




![tert-butyl N-[(Z)-pyridin-2-ylmethylideneamino]carbamate](/img/structure/B11926392.png)

